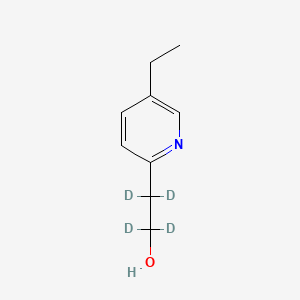

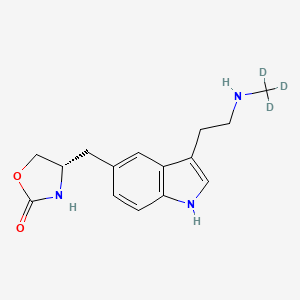

N-Desmethyl Zolmitriptan-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

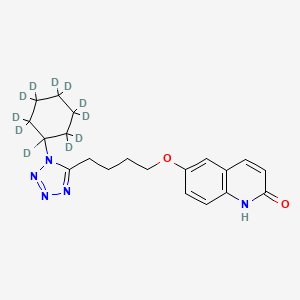

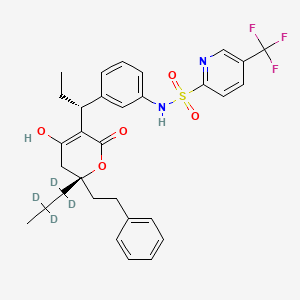

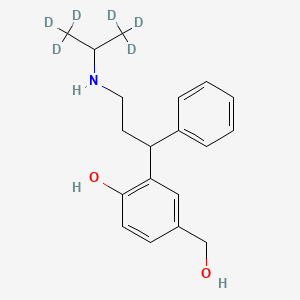

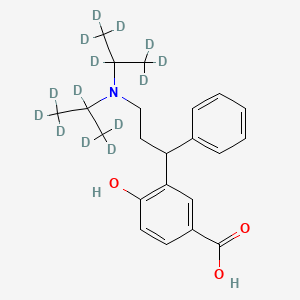

N-Desmethyl Zolmitriptan-d3 is a deuterium-labeled analogue of N-Desmethyl Zolmitriptan, which is a metabolite of Zolmitriptan. Zolmitriptan is a selective serotonin receptor agonist used primarily for the treatment of migraines. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of the compound .

Wissenschaftliche Forschungsanwendungen

N-Desmethyl Zolmitriptan-d3 is used extensively in scientific research, particularly in the fields of:

Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and metabolic pathways.

Biology: It is used to trace the metabolic fate of Zolmitriptan in biological systems.

Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Zolmitriptan, aiding in the development of more effective migraine treatments.

Industry: It is used in the quality control and validation of pharmaceutical products containing Zolmitriptan .

Wirkmechanismus

Target of Action

N-Desmethyl Zolmitriptan-d3, a metabolite of Zolmitriptan, primarily targets the 5-HT (1B/1D/1F) receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in various physiological processes, including the regulation of mood, appetite, and sleep .

Mode of Action

This compound acts as an agonist at the 5-HT (1B/1D/1F) receptors . This means it binds to these receptors and activates them, mimicking the action of serotonin. The activation of these receptors leads to vasoconstriction of extracerebral blood vessels and reduction of neurogenic inflammation . This interaction and the resulting changes contribute to the relief of migraine symptoms .

Biochemical Pathways

It is known that the activation of 5-ht (1b/1d/1f) receptors leads to a cascade of events that result in the constriction of blood vessels and reduction of inflammation . These effects can help alleviate the symptoms of migraines.

Pharmacokinetics

Zolmitriptan, the parent compound of this compound, is metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2, and by monoamine oxidase (MAO) . This metabolism results in the formation of this compound . The metabolite has a slightly longer half-life of approximately 3.5 hours

Result of Action

The activation of 5-HT (1B/1D/1F) receptors by this compound leads to vasoconstriction and reduced inflammation . These effects can help alleviate the symptoms of migraines, such as headache, nausea, and sensitivity to light and sound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs, such as cytochrome P450 inhibitors like cimetidine, can affect the metabolism of Zolmitriptan and, consequently, the formation of this compound . Additionally, individual factors, such as the patient’s age, liver function, and renal function, can also influence the pharmacokinetics and pharmacodynamics of this compound .

Biochemische Analyse

Biochemical Properties

N-Desmethyl Zolmitriptan-d3 interacts with various enzymes and proteins. It is metabolized by the human hepatic cytochrome P450 enzymes, primarily CYP1A2 . The metabolite is also involved in interactions with monoamine oxidase A (MAO A) .

Cellular Effects

The effects of this compound on cells are not fully understood. Its parent compound, Zolmitriptan, has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that Zolmitriptan, the parent compound, binds with high affinity to human recombinant 5-HT1D and 5-HT1B receptors, and moderate affinity for 5-HT1A receptors . The binding interactions with these biomolecules could lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

It is known that Zolmitriptan has a half-life of approximately 3 hours . This suggests that the effects of this compound may also change over time.

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. Studies on Zolmitriptan have shown that its effects can vary with different dosages .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the human hepatic cytochrome P450 enzymes, primarily CYP1A2 . It is also metabolized by monoamine oxidase A (MAO A) .

Transport and Distribution

It is known that Zolmitriptan is metabolized in the liver , suggesting that this compound may also be transported and distributed in a similar manner.

Subcellular Localization

Given that its parent compound, Zolmitriptan, is metabolized in the liver , it is possible that this compound may also be localized in the liver cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Zolmitriptan-d3 involves the incorporation of deuterium into the N-Desmethyl Zolmitriptan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but common methods include the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Desmethyl Zolmitriptan-d3 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, hydroxide ions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives, while reduction can yield fully hydrogenated compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Desmethyl Zolmitriptan: The non-deuterated analogue of N-Desmethyl Zolmitriptan-d3.

Zolmitriptan: The parent compound from which N-Desmethyl Zolmitriptan is derived.

Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties .

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic stability and bioavailability of the compound, making it a valuable tool for tracing and quantifying drug metabolism .

Eigenschaften

IUPAC Name |

(4S)-4-[[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19)/t12-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGCHSMZXKNGCK-JHFOHIRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.